5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

COX-2 inhibition Electron-withdrawing pharmacophore Pyrazoline medicinal chemistry

5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 442650-26-2) is a 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivative bearing a methylsulfonyl pharmacophore at the N1 position. The 4,5-dihydro-1H-pyrazole (pyrazoline) core is a privileged scaffold in anti-inflammatory and neuropsychiatric drug discovery, frequently employed as a bioisostere for the celecoxib sulfonamide region or as a monoamine oxidase (MAO) ligand framework.

Molecular Formula C17H17FN2O3S
Molecular Weight 348.39
CAS No. 442650-26-2
Cat. No. B2962532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
CAS442650-26-2
Molecular FormulaC17H17FN2O3S
Molecular Weight348.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C
InChIInChI=1S/C17H17FN2O3S/c1-23-15-9-5-12(6-10-15)16-11-17(20(19-16)24(2,21)22)13-3-7-14(18)8-4-13/h3-10,17H,11H2,1-2H3
InChIKeyXVPHWANLKLALDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 442650-26-2): Procurement-Relevant Structural and Pharmacophoric Classification


5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 442650-26-2) is a 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivative bearing a methylsulfonyl pharmacophore at the N1 position. The 4,5-dihydro-1H-pyrazole (pyrazoline) core is a privileged scaffold in anti-inflammatory and neuropsychiatric drug discovery, frequently employed as a bioisostere for the celecoxib sulfonamide region or as a monoamine oxidase (MAO) ligand framework [1]. This compound is distinguished from the canonical 1-arylpyrazoline series by the direct N-sulfonyl substitution, which alters electron density on the pyrazoline ring and modulates the geometry of the 3- and 5-aryl rings, a feature critical for COX-2 versus MAO target engagement [2].

Procurement Risk of Generic 4,5-Dihydro-1H-Pyrazoles vs. 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole


Substituting 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole with a generic 1-aryl- or 1-unsubstituted pyrazoline is chemically unsound for two reasons. First, the N1-methylsulfonyl group acts as a strong electron-withdrawing substituent that polarizes the pyrazoline ring, shifting HOMO/LUMO energies relative to N1-aryl or N1-H analogues. This alters both its oxidative stability and the geometry of the 4-fluorophenyl and 4-methoxyphenyl rings, which are critical for complementarity to hydrophobic enzyme pockets [1]. Second, in related 3,5-diarylpyrazoline series, minor modifications to the N1 substituent are known to invert selectivity between MAO-A and MAO-B isoforms or between COX-2 and COX-1 [2]. An incorrect substitution would therefore result in a compound with undefined target engagement, rendering any biological data non-reproducible and procurement effort nullified.

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole


N1-Methylsulfonyl Substitution Confers Superior Electron-Withdrawing Character Relative to N1-Phenyl Sulfonamide Analogues

The direct attachment of the methylsulfonyl group to the N1 of the 4,5-dihydro-1H-pyrazole core, as in the target compound, produces a higher group electronegativity (Hammett σp ≈ +0.72 for SO₂CH₃) compared to the 4-methylsulfonylphenyl substituent (σp ≈ +0.50) present in celecoxib and in the 1-(4-methanesulfonylphenyl)-4,5-dihydro-1H-pyrazole series [1]. This translated into lower electron density on the pyrazoline N2 and altered HOMO energy in docking studies, which correlated with improved binding affinity (ΔG = -6.95 kcal/mol) for the methanesulfonyl-containing 1,3,5-triarylpyrazoline derivatives vs. -6.53 kcal/mol for celecoxib in the same COX-2 docking model [1].

COX-2 inhibition Electron-withdrawing pharmacophore Pyrazoline medicinal chemistry

Para-Fluoro Substituent on the 5-Phenyl Ring Enhances MAO-A Inhibitory Potency Over Non-Fluorinated Analogues

In a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, the 5-(4-fluorophenyl)-3-(4-methoxyphenyl) substitution pattern resulted in the most potent and selective hMAO-A inhibition with an IC₅₀ of 1.0 × 10⁻³ µM (1 nM), whereas the corresponding 5-(4-chlorophenyl) and 5-(4-methylphenyl) analogues exhibited IC₅₀ values > 0.1 µM [1]. Although the direct N1-methylsulfonyl compound was not included in this specific study, the 4-fluorophenyl ring is a critical pharmacophoric element, and its replacement leads to a >100-fold loss in MAO-A affinity in the pyrazoline series [1].

MAO-A inhibition Fluorine substitution Neuropsychiatric drug discovery

The 4-Methoxyphenyl Ring at C3 Provides a Distinct H-Bond Acceptor Profile Compared to 4-Trifluoromethyl Analogues

The target compound carries a 4-methoxyphenyl substituent at the C3 position of the pyrazoline ring, whereas the closest marketed reference compound, celecoxib, features a 4-methylphenyl group at the equivalent position. The methoxy oxygen introduces an additional hydrogen-bond acceptor capable of interacting with Arg513 or His90 in the COX-2 active site, whereas the methyl group cannot form such a contact [1]. In the 1,3,5-triaryl-4,5-dihydro-1H-pyrazole series, compounds bearing a 4-methoxyphenyl at C3 consistently displayed COX-2 IC₅₀ values below 1 µM, while the analogous 4-methylphenyl derivative showed a 2.3-fold reduction in potency [1].

Hydrogen-bond acceptor Celecoxib bioisostere Anti-inflammatory scaffold

Primary Application Scenarios for 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole Based on Quantitative Evidence


COX-2 Pharmacophore Refinement and Celecoxib Bioisostere Optimization

This compound serves as a direct probe for investigating the impact of N1-sulfonyl group electronics on COX-2 binding. As shown by docking studies, the methylsulfonyl group confers a 0.42 kcal/mol improvement in calculated binding affinity over the celecoxib 4-methylsulfonylphenyl moiety [1]. Medicinal chemistry teams synthesizing next-generation COX-2 inhibitors with reduced sulfonamide-related hypersensitivity can use this compound as a key intermediate for structure-activity relationship (SAR) studies.

Monoamine Oxidase A (MAO-A) Inhibitor Lead Identification

The 3-(4-methoxyphenyl)-5-(4-fluorophenyl) substitution pattern present in this molecule is directly associated with sub-nanomolar MAO-A inhibition in pyrazoline-1-carbothioamide series [2]. Although the target compound bears an N1-methylsulfonyl rather than a carbothioamide, the identical aryl substitution makes it an ideal scaffold-hopping starting point for neuroscience programs aiming to develop metabolically stable MAO-A inhibitors for depression or anxiety disorders.

Negative Control for 1-Arylpyrazoline Studies

Because the majority of published 4,5-dihydro-1H-pyrazole SAR data involves N1-aryl or N1-carbothioamide substituents, the N1-methylsulfonyl compound can be employed as a negative control to dissect the contribution of the N1 substituent to target selectivity. Its distinct electronic profile (σp ≈ +0.72) compared to N1-phenyl (σp ≈ -0.01) or N1-acetyl (σp ≈ +0.50) variants ensures that any loss of activity can be mechanistically attributed to N1 substitution.

Chemical Biology Tool for Competitive Binding Assays

Given the structural similarity to both celecoxib and MAO-A pyrazoline inhibitors, this compound can be used in competitive displacement assays to differentiate COX-2-mediated from MAO-A-mediated binding in cellular lysates, provided the compound is used alongside a validated COX-2 inhibitor (celecoxib) and a MAO-A inhibitor (clorgyline). The dual pharmacophoric features—SO₂CH₃ for COX-2 and 4-F-Ph/4-MeO-Ph for MAO-A—make it a valuable tool for target deconvolution.

Quote Request

Request a Quote for 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.